2-Methyl-1-thiophen-2-yl-propylamine

Neuropharmacology Behavioral Pharmacology Psychostimulant Research

Researchers require a stimulant that isolates noradrenergic/dopaminergic effects without confounding serotonergic activity. Methiopropamine (MPA) solves this with defined selectivity (NET: 0.47 µM, DAT: 0.74 µM, SERT: >25 µM). - 5-fold lower potency (Emax 12.5 mg/kg i.p.) enables manageable dosing in rodent behavioral models - Thiophene bioisostere vs. phenyl ring validates SAR for NDRI development - Certified reference standard for NPS detection (LC-MS/MS, GC-MS) with unique fragmentation - Rapid brain penetration with distinct S-oxidation metabolic pathway

Molecular Formula C8H13NS
Molecular Weight 155.26 g/mol
CAS No. 56072-60-7
Cat. No. B1335155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-thiophen-2-yl-propylamine
CAS56072-60-7
Molecular FormulaC8H13NS
Molecular Weight155.26 g/mol
Structural Identifiers
SMILESCC(C)C(C1=CC=CS1)N
InChIInChI=1S/C8H13NS/c1-6(2)8(9)7-4-3-5-10-7/h3-6,8H,9H2,1-2H3
InChIKeyVJVICAYVXMSTAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methiopropamine Procurement Guide


2-Methyl-1-thiophen-2-yl-propylamine, also known as methiopropamine (MPA), is a thiophene ring-based structural analog of methamphetamine, classified as a norepinephrine-dopamine reuptake inhibitor (NDRI) [1]. It is characterized by a thiophene moiety replacing the benzene ring of amphetamines, conferring distinct pharmacological and physicochemical properties. The compound is a chiral molecule with a molecular weight of 155.26 g/mol and is typically supplied as a free base or hydrochloride salt [2].

Methiopropamine: No Arbitrary Substitution


While structurally related thiophene-containing amines may appear interchangeable, their pharmacological profiles diverge significantly due to subtle differences in ring substitution and side-chain N-methylation [1]. 2-Methyl-1-thiophen-2-yl-propylamine exhibits a unique combination of moderate norepinephrine-dopamine reuptake inhibition, high selectivity over serotonin, and a specific in vivo potency that distinguishes it from both its phenyl counterpart (methamphetamine) and other thiophene analogs (e.g., thiopropamine) [2]. Substituting with an uncharacterized analog risks invalidating established structure-activity relationships (SAR) and can lead to unexpected behavioral or toxicological outcomes in research models [3]. The quantitative differentiation presented below is essential for informed scientific selection.

Methiopropamine Quantitative Differentiation


In Vivo Potency vs. Methamphetamine

2-Methyl-1-thiophen-2-yl-propylamine (methiopropamine) demonstrates approximately five-fold lower in vivo potency compared to its structural analog methamphetamine. This is quantified by the maximum effective dose (Emax) required to induce psychomotor activity in rodents [1]. While methamphetamine achieves its maximal effect at 3.75 mg/kg (i.p.), methiopropamine requires a significantly higher dose of 12.5 mg/kg (i.p.) to reach a comparable endpoint.

Neuropharmacology Behavioral Pharmacology Psychostimulant Research

Reuptake Transporter Selectivity

In vitro studies reveal a distinct selectivity profile for 2-Methyl-1-thiophen-2-yl-propylamine. It inhibits norepinephrine (NE) uptake with an IC50 of 0.47 µM and dopamine (DA) uptake with an IC50 of 0.74 µM, while exhibiting minimal affinity for the serotonin transporter (SERT; IC50 > 25 µM) [1]. This translates to a NE/DA selectivity ratio of approximately 1.6 (0.74/0.47) and an >53-fold selectivity for NE over serotonin.

Neurochemistry Transporter Assays NDRI Selectivity

Potency vs. Dextroamphetamine

When benchmarked against dextroamphetamine, a widely recognized reference standard, 2-Methyl-1-thiophen-2-yl-propylamine exhibits a precisely defined potency ratio. It is approximately one-third as potent as dextroamphetamine at inhibiting norepinephrine reuptake and one-fifth as potent at inhibiting dopamine reuptake [1]. This provides a calibrated point of reference for researchers transitioning from amphetamine-based models.

Pharmacology Benchmarking Reuptake Inhibitor Potency Reference Compound Comparison

Non-Linear Dose-Response Curve

2-Methyl-1-thiophen-2-yl-propylamine exhibits a non-linear dose-response relationship in locomotor activity assays. A modest dose increase from 10 mg/kg to 12.5 mg/kg (i.p.) results in a steep, disproportionate surge in locomotor activity in mice [1]. This contrasts with the more linear dose-response typically observed with methamphetamine and represents a unique pharmacological feature of this compound.

Behavioral Pharmacology Dose-Response Analysis Safety Pharmacology

Methiopropamine Application Scenarios


SERT-Sparing Stimulant Behavioral Studies

2-Methyl-1-thiophen-2-yl-propylamine is ideally suited for rodent behavioral models where a stimulant effect is needed but the potent and complex serotonergic effects of methamphetamine or MDMA would confound interpretation. Its ~5-fold lower potency (Emax = 12.5 mg/kg i.p.) and high SERT selectivity (>53-fold over NET) [1] allow for a wider, more manageable dosing window to study pure noradrenergic/dopaminergic contributions to locomotion, reward, or cognition.

Transporter Pharmacology & SAR Studies

This compound serves as a critical tool for probing the structural determinants of monoamine transporter selectivity. Its defined IC50 values (NET: 0.47 µM, DAT: 0.74 µM, SERT: >25 µM) [2] and well-characterized selectivity ratio make it a valuable comparator in SAR campaigns aimed at developing novel NDRIs or understanding the impact of thiophene substitution versus phenyl rings.

Thiophene Amine Pharmacokinetic Studies

2-Methyl-1-thiophen-2-yl-propylamine exhibits rapid brain penetration and a pharmacokinetic profile similar to methamphetamine in mice [3]. This, combined with its distinct metabolic pathway involving thiophene S-oxidation, makes it a useful model compound for investigating the impact of heterocyclic bioisosteres on drug disposition and metabolism.

Forensic Analytical Reference Material

Given its status as a novel psychoactive substance (NPS), this compound is essential as a certified reference standard for developing and validating analytical methods (e.g., LC-MS/MS, GC-MS) to detect and quantify it in biological matrices or seized materials. Its unique fragmentation pattern and chromatographic properties differentiate it from common amphetamines [4].

Technical Documentation Hub

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